Acetonitrile, (1H-indol-3-ylthio)-
Description
Significance of Indole (B1671886) Scaffolds in Organic and Medicinal Chemistry
The indole nucleus, a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, stands as one of the most important heterocyclic compounds in drug discovery. ijpsr.comresearchgate.net This scaffold is a cornerstone in a vast number of natural products, alkaloids, and synthetic pharmaceuticals, making it a "privileged structure" in medicinal chemistry. nih.govmdpi.com Its prevalence stems from its ability to interact with a wide array of biological targets, leading to diverse and potent pharmacological activities. mdpi.comnih.gov
Indole derivatives are recognized for their extensive range of biological activities, which has cemented their status as a versatile scaffold in modern drug discovery. mdpi.comnih.gov These compounds have been successfully developed into drugs for a multitude of therapeutic areas. nih.gov Research over the past several years has highlighted their efficacy in:
Cancer Treatment : Compounds like sunitinib, a tyrosine kinase inhibitor, demonstrate the effectiveness of indole scaffolds in oncology. mdpi.com
Infectious Disease Management : Indole derivatives have shown promise in combating drug-resistant pathogens. mdpi.comnih.gov
Anti-inflammatory Therapies : Many synthetic indole derivatives have been found to be promising anti-inflammatory agents. researchgate.net
Neurodegenerative Disease Management : The scaffold is a key component in drugs targeting central nervous system disorders. nih.govmdpi.com
The biological importance of indole alkaloids is vast, with applications including anticancer, antiviral, antimicrobial, and antioxidant agents. eurekaselect.com This wide-ranging bioactivity makes the indole nucleus a focal point for the synthesis of new chemical entities (NCEs) aimed at addressing significant healthcare challenges. ijpsr.comnih.gov
While the indole ring possesses multiple sites for chemical modification, the C3 position holds particular strategic importance. nih.gov The intrinsic reactivity of the indole nucleus makes the C3 position the most nucleophilic site, rendering it a prime target for electrophilic substitution and other functionalization reactions. longdom.orgresearchgate.net The introduction of various substituents at this position profoundly influences the molecule's biological and physicochemical properties. longdom.org
Developing efficient strategies for the C3-functionalization of indoles is a major focus in organic synthesis because it provides a direct route to a vast array of complex and biologically relevant molecules. eurekaselect.comrsc.orgchemrxiv.org Arenesulfonyl indoles, for example, serve as effective precursors for generating intermediates that readily react with nucleophiles to create C3-substituted indole derivatives under mild conditions. rsc.org This strategic modification is crucial for building libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates. thieme-connect.com
Acetonitrile (B52724) as a Versatile Synthon in Advanced Organic Synthesis
Acetonitrile (CH₃CN) is more than just a common polar aprotic solvent; it is a valuable and versatile two-carbon building block in organic synthesis. wikipedia.orgresearchgate.netntnu.no Its utility stems from the multiple reactive sites within its simple structure: the slightly acidic methyl protons, the electrophilic nitrile carbon, and the nucleophilic nitrogen atom with its lone pair of electrons. ntnu.no This multifaceted reactivity allows acetonitrile to serve as an important synthon, or synthetic equivalent, for various functional groups and molecular fragments. mdpi.com
Acetonitrile is a widely used and ideal nitrogen source for the synthesis of a diverse range of nitrogen-containing compounds, particularly heterocycles which are prevalent in pharmaceuticals and natural products. mdpi.comnih.gov It can be used in the construction of important heterocyclic systems like pyridine, oxazole, and tetrazole. mdpi.com For instance, reactions involving the cyclization of substrates with acetonitrile can provide a direct pathway to functionalized pyridines. mdpi.com Furthermore, acetonitrile can participate in Ritter-type reactions, where the nitrogen atom acts as a nucleophile to form amides, a fundamental linkage in many biologically active molecules. mdpi.com
In addition to its role in ionic reactions, acetonitrile is a potent precursor for generating radical species. mdpi.com The cleavage of the C-H bond in acetonitrile can produce the cyanomethyl radical (•CH₂CN). researchgate.netmdpi.com This radical is a key intermediate in a variety of synthetic transformations, including:
Cyanomethylation : The cyanomethyl radical can add to unsaturated systems like alkenes and alkynes to introduce the valuable cyanomethyl group, enabling the synthesis of β,γ-unsaturated nitriles and other functionalized molecules. mdpi.com
Cascade Reactions : The radical can initiate cascade or tandem reactions, where a sequence of bond-forming events occurs to rapidly build molecular complexity from simple starting materials. researchgate.net
The generation of radicals from acetonitrile can be achieved through various methods, including the use of chemical initiators or through photoredox catalysis, highlighting its adaptability in modern synthetic chemistry. researchgate.netacs.org
Contextualizing (1H-indol-3-ylthio)acetonitrile within Sulfur-Containing Indole Chemistry
The compound (1H-indol-3-ylthio)acetonitrile is a member of the thioindole family, specifically a C3-sulfenylindole. longdom.org The introduction of a sulfur atom at the C3 position of the indole scaffold creates a unique chemical entity with distinct reactivity. longdom.org Sulfur-containing natural products are found across all life forms, and their unique chemical properties allow them to participate in fundamental biological reactions. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJACYLXVJMNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404895 | |
| Record name | Acetonitrile, (1H-indol-3-ylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61021-51-0 | |
| Record name | Acetonitrile, (1H-indol-3-ylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Pathways for 1h Indol 3 Ylthio Acetonitrile Formation and Transformation
Mechanistic Studies of Sulfenylation Reactions
The introduction of a sulfur-containing functional group at the C3 position of the indole (B1671886) ring is a key step in forming the parent structure of (1H-indol-3-ylthio)acetonitrile. This sulfenylation can proceed through several proposed mechanistic routes, often depending on the specific reagents and conditions employed.
Manganese(III) acetate (B1210297), Mn(OAc)₃, is a well-established one-electron oxidant used to initiate free-radical reactions. rsc.org In the context of C-S bond formation, its role is pivotal in generating the necessary radical species. While direct studies on the thiocyanation of indole with Mn(OAc)₃ are not extensively detailed in the provided results, the mechanism can be inferred from its known reactivity. rsc.orgwikipedia.org
Manganese-mediated reactions typically commence with the single-electron oxidation of a substrate. wikipedia.org In a potential pathway for forming an indolylthioether, Mn(OAc)₃ could oxidize the thiocyanate (B1210189) anion (SCN⁻) to a thiocyano radical (•SCN). Alternatively, it may oxidize the indole itself. However, the more common pathway involves the formation of an α-oxoalkyl radical from an enolizable carbonyl compound. wikipedia.org
In related systems, the coordination of ligands to the manganese center is a critical aspect of its reactivity. For instance, the stabilization of highly reactive Mn(III) species can be achieved through coordination with ligands like triphenylphosphine (B44618) oxide (Ph₃PO). nih.gov This suggests that in a reaction mixture containing indole and thiocyanate, ligand exchange at the manganese center could be an important preliminary step. The acetate ligands on Mn(OAc)₃ could be exchanged for the substrate or other species in solution, influencing the redox potential and reactivity of the metal center. nih.govmdpi.com This modulation of the manganese coordination sphere is crucial for facilitating the subsequent single-electron transfer that initiates the radical cascade.
The formation of the C-S bond in many indole sulfenylation reactions is proposed to occur via radical intermediates. researchgate.net Manganese(III) acetate is a classic initiator for such processes, mediating the formation of radicals which then add to unsaturated systems. rsc.orgwikipedia.org
A plausible radical mechanism for the C3-thiocyanation of indole involves the following steps:
Radical Generation: Mn(OAc)₃ oxidizes the thiocyanate salt to generate a thiocyano radical (•SCN).
Radical Addition: The electrophilic •SCN radical attacks the electron-rich C3 position of the indole ring. This is consistent with the general reactivity of indoles towards electrophiles. mdpi.com This addition forms a resonance-stabilized radical intermediate.
Oxidation and Deprotonation: The resulting radical intermediate is then oxidized by another equivalent of Mn(OAc)₃ to a carbocation. Subsequent loss of a proton (deprotonation) from the C3 position re-aromatizes the indole ring, yielding the 3-thiocyanatoindole (B1616070) product. wikipedia.org
Evidence for radical pathways comes from various studies on C-S bond formation. For example, radical-chain mechanisms have been proposed for the difunctionalization of unsaturated bonds using thiocyanate, and mechanistic studies have pointed to the involvement of a thiocyanate radical (NCS•). rsc.orgresearchgate.net Similarly, Mn(OAc)₃-mediated reactions with other phosphorus-containing species proceed through phosphorus-centered radicals that add to the C2 or C3 position of the indole ring, followed by oxidation and deprotonation. sioc-journal.cn
| Step | Description | Key Species | Mediator |
|---|---|---|---|
| 1. Initiation | Single-electron oxidation to form a radical. | Thiocyano Radical (•SCN) | Mn(OAc)₃ |
| 2. Propagation | Addition of the radical to the indole C3 position. | Indolyl Radical Intermediate | - |
| 3. Termination | Oxidation of the intermediate followed by deprotonation. | 3-Thiocyanatoindole | Mn(OAc)₃ |
An alternative to the radical pathway is an electrophilic aromatic substitution-type mechanism where the indole acts as the nucleophile. Due to the high electron density at the C3 position, the indole ring is inherently nucleophilic and readily attacks electrophilic species. mdpi.com
In this scenario, an electrophilic sulfur species, "[SCN]⁺", is required. This can be generated in situ from a thiocyanate source using an oxidant. For example, the combination of KSCN and H₂O₂ in the presence of a catalyst can achieve the regioselective thiocyanation of indoles. researchgate.net The proposed mechanism involves the oxidation of thiocyanate to an electrophilic species that is then attacked by the nucleophilic C3 of the indole. researchgate.net This pathway avoids the formation of free radical intermediates and proceeds through an ionic route, culminating in the formation of a sigma complex (a Wheland-type intermediate), which then loses a proton to afford the final product. The choice of oxidant and catalyst is crucial in steering the reaction towards this ionic pathway over a radical one. researchgate.netresearchgate.net
Intramolecular Cyclization and Rearrangement Mechanisms
While the formation of (1H-indol-3-ylthio)acetonitrile is a primary reaction, the product itself can potentially undergo further transformations. Intramolecular cyclization is a common reaction pathway for suitably functionalized indole derivatives. nih.gov For a molecule like (1H-indol-3-ylthio)acetonitrile, a potential cyclization could involve the nucleophilic nitrogen of the nitrile group attacking the C2 position of the indole ring. This type of cyclization often requires activation of the indole ring or the side chain.
In related systems, rearrangements are also well-documented. For instance, a method for converting 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles involves a complex cascade that proceeds through a spiro-intermediate. mdpi.com This suggests that under certain conditions, the side chain at the C3 position can potentially rearrange to the C2 position, although the direct mechanism for (1H-indol-3-ylthio)acetonitrile is not specified in the search results. Such rearrangements often involve multi-step sequences including cyclization, ring-opening, and migration steps.
Investigating Stereochemical Outcomes (e.g., E/Z Configuration) in Related Nitrile Derivatives
The parent compound, (1H-indol-3-ylthio)acetonitrile, does not possess a stereocenter or a double bond that would exhibit E/Z isomerism. However, if this compound were to undergo reactions that introduce a double bond into the acetonitrile (B52724) side chain, stereochemical outcomes would become a critical consideration.
The E/Z notation is used to unambiguously describe the stereochemistry of trisubstituted and tetrasubstituted alkenes. pressbooks.publibretexts.org The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond. pressbooks.pub
Z Isomer (zusammen - together): The two higher-priority groups are on the same side of the double bond. pressbooks.pub
E Isomer (entgegen - opposite): The two higher-priority groups are on opposite sides of the double bond. pressbooks.pub
For example, if (1H-indol-3-ylthio)acetonitrile were to undergo a condensation reaction at the methylene (B1212753) carbon (the carbon between the sulfur and the cyano group) to form a double bond, the resulting alkene could exist as E and Z isomers. The specific isomer formed would depend on the reaction mechanism and the steric and electronic properties of the reactants. Control over this stereoselectivity is a key challenge in synthetic organic chemistry.
Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT Studies)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. nih.govresearchgate.net DFT studies can provide detailed insights into the energetics of reaction pathways, the structures of transient intermediates and transition states, and the origins of selectivity. nih.gov
For the reactions involving (1H-indol-3-ylthio)acetonitrile, DFT could be used to:
Compare Radical vs. Ionic Pathways: By calculating the activation energies for both the radical addition of •SCN to indole and the electrophilic attack of a "[SCN]⁺" species, one could determine the more favorable pathway under specific conditions. copernicus.org
Elucidate Cyclization Mechanisms: The energetic profile for the intramolecular cyclization of (1H-indol-3-ylthio)acetonitrile could be mapped out, identifying the rate-determining step and the thermodynamic viability of the reaction. nih.gov
Predict Stereochemical Outcomes: For reactions producing E/Z isomers, DFT can be used to calculate the energies of the different transition states leading to each isomer. The difference in these energies can predict the E/Z ratio of the products, providing a rationale for the observed stereoselectivity. nih.gov
Recent studies have utilized DFT to explore the regioselective sulfenylation of indoles and the mechanisms of copper-catalyzed indole synthesis, highlighting its power in confirming or refuting proposed mechanistic cycles. nih.govresearchgate.netresearchgate.net
Theoretical and Computational Studies of 1h Indol 3 Ylthio Acetonitrile
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study the properties of various molecules.
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.com For (1H-indol-3-ylthio)acetonitrile, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), are employed to determine the most stable three-dimensional structure. mdpi.comresearchgate.net This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. mdpi.comresearchgate.net The resulting optimized geometry provides a realistic model for further analysis of the molecule's electronic properties.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand and predict chemical reactivity. wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For (1H-indol-3-ylthio)acetonitrile, the HOMO is typically localized on the electron-rich indole (B1671886) ring and the sulfur atom, while the LUMO may be distributed over the acetonitrile (B52724) group and the indole system. The specific energies and localizations of these orbitals, calculated using DFT, provide insights into the molecule's potential reaction sites and its behavior in chemical reactions. youtube.com
Below is a table showcasing representative HOMO-LUMO energy gap values for related compounds, illustrating the typical range observed in such analyses.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Compound A | -5.8 | -1.2 | 4.6 |
| Compound B | -6.1 | -0.9 | 5.2 |
| Compound C | -5.5 | -1.5 | 4.0 |
This table is for illustrative purposes and does not represent actual data for (1H-indol-3-ylthio)acetonitrile.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. southampton.ac.ukresearchgate.net It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. southampton.ac.uk
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor or target), typically a protein. academie-sciences.fr This technique is instrumental in drug discovery and medicinal chemistry for understanding how a potential drug molecule might interact with its biological target at the molecular level. nih.gov
In the context of (1H-indol-3-ylthio)acetonitrile, molecular docking simulations can be used to explore its potential binding modes within the active sites of various enzymes or receptors. The indole scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov Docking studies can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. nih.gov For example, the indole nitrogen can act as a hydrogen bond donor, while the aromatic rings can engage in hydrophobic and π-stacking interactions. nih.gov These simulations provide valuable hypotheses about the mechanism of action and can guide the design of more potent and selective analogs.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net Computational methods play a crucial role in modern SAR analysis by allowing for the systematic evaluation of how modifications to a lead compound affect its properties and interactions with a target. academie-sciences.frnih.gov
For (1H-indol-3-ylthio)acetonitrile, computational SAR studies could involve creating a virtual library of derivatives by introducing various substituents at different positions on the indole ring or modifying the thioacetonitrile side chain. The properties of these virtual compounds, such as their electronic characteristics, shape, and lipophilicity, can then be calculated. By correlating these calculated descriptors with experimentally determined biological activities (when available), quantitative structure-activity relationship (QSAR) models can be developed. These models can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Conformational Analysis of the (1H-indol-3-ylthio)acetonitrile Scaffold
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net The conformation of a molecule can significantly impact its biological activity, as it determines the three-dimensional shape that is presented to a biological target.
For (1H-indol-3-ylthio)acetonitrile, the key flexible bonds are the C3-S bond and the S-CH2 bond. Rotation around these bonds can lead to different conformers with varying energies and shapes. Computational methods, such as molecular mechanics or DFT potential energy surface scans, can be used to identify the low-energy conformers and the energy barriers between them. nih.gov For instance, studies on similar indole derivatives have shown that the substituent at the 3-position can adopt different orientations relative to the indole plane. nih.govnih.gov Understanding the preferred conformations of (1H-indol-3-ylthio)acetonitrile is crucial for building accurate pharmacophore models and for interpreting the results of molecular docking simulations.
Advanced Academic Applications of 1h Indol 3 Ylthio Acetonitrile
Applications in Medicinal Chemistry Research
The indole (B1671886) moiety is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. mdpi.comopenmedicinalchemistryjournal.com When functionalized with a thioacetonitrile group at the 3-position, it gives rise to (1H-indol-3-ylthio)acetonitrile, a key intermediate for synthesizing more complex molecules with potential therapeutic applications. openmedicinalchemistryjournal.com
Design and Synthesis of Hybrid Molecules Incorporating Thioindole and Acetonitrile (B52724) Moieties
The strategic design of hybrid molecules involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. The (1H-indol-3-ylthio)acetonitrile scaffold is an excellent starting point for such endeavors.
The synthesis of molecules that merge the indole core with a 1,2,4-triazole (B32235) ring has been a fruitful area of research. nih.govacs.orgnih.gov These hybrids are designed based on the recognized anticancer and antimicrobial properties of both individual heterocyclic systems. nih.gov A general synthetic approach involves the reaction of an indole-3-carbohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. acs.org Subsequent cyclization of this intermediate, often under basic conditions, yields the desired 1,2,4-triazolethione linked to the indole moiety. acs.org Further alkylation of the thione group can introduce additional diversity to the molecular structure. acs.orgnih.gov
For instance, a series of new indole/1,2,4-triazole hybrids were synthesized and evaluated for their antiproliferative activity. nih.gov The synthetic pathway commenced with the Vilsmeier-Haack reaction on indole to produce 1H-indole-3-carbaldehyde, which was then oxidized to its corresponding carboxylic acid. nih.gov This acid was subsequently converted to the ethyl ester and then to 1H-indole-3-carbohydrazide. nih.gov Reaction with various isothiocyanates followed by cyclization afforded the target indole/1,2,4-triazole hybrids. nih.gov
Another important class of hybrid molecules involves the fusion of the indole scaffold with the 1,3,4-oxadiazole (B1194373) ring. nih.govutar.edu.my These hybrids are pursued for their potential as anticancer, antimicrobial, and antioxidant agents. nih.govutar.edu.my The synthesis typically begins with an indole-containing carboxylic acid or its ester derivative. nih.govresearchgate.net This starting material is converted to the corresponding hydrazide, which is a key intermediate. utar.edu.myresearchgate.net The hydrazide can then be cyclized with various reagents, such as carbon disulfide, to form the 1,3,4-oxadiazole-2-thione ring. nih.govresearchgate.net Alternatively, condensation with different benzoic acid derivatives in the presence of a dehydrating agent like phosphorus oxychloride can also yield the desired 1,3,4-oxadiazole derivatives. utar.edu.my
One study detailed the preparation of a library of 2-[(1H-indol-3-yl)methyl]-5-(alkylthio)-1,3,4-oxadiazoles starting from indole-3-acetic acid methyl ester. nih.gov The synthetic route included the formation of the hydrazide, condensation with carbon disulfide, and subsequent intramolecular cyclization to the corresponding 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione, which was then S-alkylated. nih.gov
Investigation of Biological Activities
Derivatives of (1H-indol-3-ylthio)acetonitrile have been the subject of extensive biological evaluation, revealing a broad spectrum of activities.
Indole derivatives are known to exhibit significant antibacterial properties by interfering with various cellular processes in pathogenic bacteria. researchgate.net The incorporation of the thioacetonitrile moiety and further hybridization with other heterocyclic systems can modulate and enhance this activity. Research has shown that these compounds can hinder DNA replication and protein synthesis, which are crucial for bacterial survival. researchgate.net
A study on 3-substituted indole derivatives demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial activity of synthesized indole compounds was evaluated using the disc diffusion method against Escherichia coli and Micrococcus luteus, with some derivatives showing activity comparable to or greater than the standard drug Rifampicin at a concentration of 10 μg/mL. researchgate.net Similarly, a series of N-acyl hydrazones derived from indole-3-propionic acid displayed moderate activity against E. coli. uobaghdad.edu.iq
The lipophilicity of the molecules has been identified as a key factor influencing their antibacterial efficacy. nih.gov In a series of N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts, a clear relationship was observed between the length of the hydrocarbon chain (and thus lipophilicity) and the antibacterial activity against a panel of bacterial strains, including drug-resistant isolates. nih.gov
Table 1: Antibacterial Activity of Selected Indole Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Activity/Observation | Reference(s) |
| 3-Substituted Indole Derivatives | Escherichia coli (Gram-negative), Micrococcus luteus (Gram-positive) | Some derivatives showed higher activity than Rifampicin at 10 μg/mL. | researchgate.net |
| N-Acyl Hydrazones of Indole-3-propionic acid | Escherichia coli | Moderate activity, comparable to Amoxicillin. | uobaghdad.edu.iq |
| N-(Hydroxyalkyl) tris(1H-indol-3-yl)methylium Salts | Various, including drug-resistant strains | Activity is closely related to the lipophilicity of the molecule. | nih.gov |
| 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones | MRSA, Bacillus sp., E. coli, K. pneumoniae, C. albicans | Good activity against various Gram-positive and Gram-negative bacteria and fungi. | researchgate.net |
The indole scaffold is a cornerstone in the development of anticancer agents. mdpi.commbimph.com Derivatives of (1H-indol-3-ylthio)acetonitrile and its related hybrids have shown significant antiproliferative and anticancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like tubulin and protein kinases. mbimph.comrsc.orgresearchgate.net
Indole/1,2,4-triazole hybrids have demonstrated potent anticancer effects. For example, certain compounds from this class exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values in the low micromolar range. nih.gov Mechanistic studies revealed that these compounds could induce apoptosis and target enzymes like EGFR and PARP-1. acs.orgnih.gov One particularly active compound induced a 26-fold increase in apoptosis in MCF-7 cells. acs.org
Similarly, indole/1,3,4-oxadiazole hybrids have been investigated for their anticancer potential. bohrium.com A series of 1,2,3-triazole-linked indole hybrids showed potent activity against MCF-7 and HepG2 cells. bohrium.com Docking studies suggested that these compounds could bind to aurora-related kinase 1 and DNA topoisomerase-2 alpha. bohrium.com
Furthermore, other indole-based derivatives have been synthesized and evaluated. A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed as tubulin polymerization inhibitors. rsc.org One compound, 7d , showed potent antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values of 0.52 µM, 0.34 µM, and 0.86 µM, respectively. rsc.org This compound was found to arrest the cell cycle in the G2/M phase and induce apoptosis. rsc.org Another study on indole-aryl-amide derivatives found that one compound was particularly active against the MCF7 breast cancer cell line with an IC50 of 0.49 µM. nih.gov
Table 2: Antiproliferative Activity of Selected Indole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 Values | Mechanism of Action | Reference(s) |
| Indole/1,2,4-Triazole Hybrid (13b ) | MCF-7 (Breast), HepG2 (Liver) | 1.07 µM (MCF-7), 0.32 µM (HepG2) | Apoptosis induction, EGFR/PARP-1 inhibition | acs.orgnih.gov |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d ) | HeLa, MCF-7, HT-29 | 0.52 µM (HeLa), 0.34 µM (MCF-7), 0.86 µM (HT-29) | Tubulin polymerization inhibition, G2/M cell cycle arrest, apoptosis induction | rsc.org |
| Indole-Aryl-Amide Derivative (7 ) | MCF-7 (Breast) | 0.49 µM | Not specified | nih.gov |
| Indolyl-thiazolyl-pyrrolopyridines (3d , 3k ) | Leukemia cell lines (K-562, SR) | GI50: 0.06–0.67 µM | Pro-apoptotic, G2/M cell cycle arrest | mdpi.com |
Enzyme Inhibition Studies (e.g., Tubulin Polymerization Inhibition)
While direct studies on (1H-indol-3-ylthio)acetonitrile as a tubulin polymerization inhibitor are not extensively documented in publicly available research, the broader class of arylthioindoles (ATIs) and related indole derivatives have demonstrated significant activity in this area. These compounds interfere with the dynamics of microtubule assembly, a critical process in cell division, making them attractive candidates for anticancer drug development. They typically bind to the colchicine (B1669291) site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Research into arylthioindoles has identified key structural features that influence their inhibitory potency. For instance, the substitution pattern on both the indole ring and the arylthio moiety plays a crucial role. One study on 3-aroylthioindoles highlighted their potential as potent inhibitors of tubulin polymerization. Another investigation into a series of arylthioindole derivatives revealed that compounds with a 3-(3,4,5-trimethoxyphenyl)thio group showed a significant increase in the inhibition of tubulin polymerization compared to those with a simple phenylthio group. Specifically, replacing the phenylthio group with a 3,4,5-trimethoxyphenylthio group resulted in a 5.8-fold increase in tubulin polymerization inhibition.
Furthermore, modifications at other positions of the indole ring have been explored. The introduction of a methyl or methoxy (B1213986) group at the 5-position of the indole can enhance cytotoxicity. The table below summarizes the activity of some representative indole derivatives that inhibit tubulin polymerization.
| Compound | Target | Activity (IC₅₀) | Cell Line |
| Arylthioindole derivative with 3-(3,4,5-trimethoxyphenyl)thio group | Tubulin Polymerization | 2.6 µM | - |
| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | Cell Growth | 0.34 µM | MCF-7 |
| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | Cell Growth | 0.52 µM | HeLa |
| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) | Cell Growth | 0.86 µM | HT-29 |
These findings underscore the potential of the indole scaffold, including thioether derivatives like (1H-indol-3-ylthio)acetonitrile, in the design of novel tubulin polymerization inhibitors.
Antiretroviral Applications (e.g., HIV Integrase Inhibition)
The human immunodeficiency virus (HIV) presents a significant global health challenge, and the development of new antiretroviral agents is a continuous priority. HIV integrase is a crucial enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov This enzyme has no human counterpart, making it an attractive and specific target for antiretroviral therapy. nih.gov
While direct evidence for the anti-HIV activity of (1H-indol-3-ylthio)acetonitrile is limited in the available literature, the broader class of indole derivatives has shown considerable promise as antiretroviral agents, including as HIV integrase inhibitors. frontiersin.org For example, research has identified 5,6-dihydroxyindole (B162784) carboxamide derivatives with potent anti-HIV-1 integrase activity, exhibiting an IC₅₀ value of 1.4 μM. frontiersin.org More recently, a study on 1,3,4-oxadiazole derivatives containing indole and acetamide (B32628) moieties found potent inhibitory effects on HIV-1 infectivity, with EC₅₀ values as low as 0.17 µM. nih.gov These compounds were found to interfere with the Tat-mediated viral transcription process. nih.gov
Furthermore, studies on the non-sulfur analog, 3-indoleacetonitrile (B1196911), have demonstrated broad-spectrum antiviral activity. It has shown efficacy against viruses such as Influenza A, HSV-1, VSV, and even SARS-CoV-2. nih.govnih.gov This broad activity suggests that the indoleacetonitrile scaffold is a valuable starting point for the development of antiviral drugs.
The following table presents data on the antiretroviral activity of some indole derivatives.
| Compound | Viral Target/Process | Activity (IC₅₀ / EC₅₀) |
| 5,6-dihydroxyindole carboxamide derivative | HIV-1 Integrase | 1.4 µM (IC₅₀) |
| 1,3,4-oxadiazole derivative with indole and acetamide (Compound 9) | HIV-1 Infectivity | 0.17 µM (EC₅₀) |
| 1,3,4-oxadiazole derivative with indole and acetamide (Compound 13) | HIV-1 Infectivity | 0.24 µM (EC₅₀) |
These findings highlight the potential of indole-based compounds in the development of novel antiretroviral therapies. The inclusion of a thioether linkage in (1H-indol-3-ylthio)acetonitrile could offer unique properties regarding binding and activity, warranting further investigation in this therapeutic area.
Diuretic Activity
The potential diuretic activity of (1H-indol-3-ylthio)acetonitrile is an area that remains largely unexplored in specific scientific studies. However, a review of the medicinal applications of indole derivatives from 1978 lists diuretics as one of the many therapeutic uses of this class of compounds. actanaturae.ru This suggests a historical basis for investigating indole structures for their effects on renal function and urine output.
Modern research has focused on other natural and synthetic compounds for diuretic properties. For instance, studies on the plant Rubus rosaefolius have identified compounds like 2α,3β,19α-trihydroxy-urs-12-en-28-oic acid (TUA) and 5-hydroxy-3,6,7,8,4'-pentamethoxyflavone (PMF) that exhibit significant diuretic and natriuretic effects in rat models. nih.gov These studies provide a framework for how new compounds could be evaluated for diuretic activity, typically by measuring urine volume, and sodium and potassium ion excretion.
While there is a lack of direct evidence for (1H-indol-3-ylthio)acetonitrile, the general mention of indole derivatives as diuretics in older literature indicates that this pharmacological property could be a latent attribute of the indole scaffold, meriting future investigation.
Anti-inflammatory Properties
Indole derivatives are well-recognized for their anti-inflammatory properties. While specific studies on (1H-indol-3-ylthio)acetonitrile are not prominent, research on closely related analogs provides strong evidence for the anti-inflammatory potential of this structural class.
For instance, a study on indolyl-3-acetonitrile derivatives, synthesized as analogs of the natural anti-inflammatory compound arvelexin, demonstrated significant inhibitory effects on the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-induced RAW 264.7 macrophage cells. nih.gov One derivative, compound 2k, which has a hydroxyl group at the C-7 position and an N-methyl substituent, was found to be a more potent inhibitor of NO and PGE2 production than arvelexin itself. nih.gov
Another related compound, indole-3-acetic acid (IAA), has been shown to possess topical anti-inflammatory effects by inhibiting croton oil- and arachidonic acid-induced mouse ear edema. nih.gov The mechanism of action is suggested to be related to its antioxidant activity. nih.gov
The table below summarizes the anti-inflammatory activity of these related indole derivatives.
| Compound | Model System | Effect |
| Indolyl-3-acetonitrile derivative (compound 2k) | LPS-induced RAW 264.7 cells | Potent inhibition of NO and PGE2 production |
| Indole-3-acetic acid (IAA) | Croton oil-induced mouse ear edema | Dose-dependent inhibition of edema (75.8% at 4.0 µmoles) |
| Indole-3-acetic acid (IAA) | Arachidonic acid-induced mouse ear edema | Dose-dependent inhibition of edema (82.5% at 4.0 µmoles) |
These findings suggest that the (1H-indol-3-ylthio)acetonitrile scaffold is a promising candidate for the development of novel anti-inflammatory agents.
Pharmacological Target Identification and Validation
The identification and validation of pharmacological targets are critical steps in the drug discovery process. For (1H-indol-3-ylthio)acetonitrile and its analogs, several potential targets have been identified through various biological studies. The indole moiety is known for its ability to interact with a wide range of receptors and enzymes. rsc.org
Based on the activities of related compounds, key pharmacological targets for this class of molecules include:
Tubulin: As discussed in the enzyme inhibition section, indole derivatives can bind to the colchicine site of β-tubulin, disrupting microtubule dynamics. This makes tubulin a validated target for the anticancer effects of these compounds.
HIV-1 Integrase and Tat protein: Studies on indole derivatives have shown inhibition of HIV-1 integrase and interference with Tat-mediated viral transcription, identifying these as key targets for antiretroviral therapy. frontiersin.orgnih.gov
Components of Inflammatory Pathways: The inhibition of NO and PGE2 production by indolyl-3-acetonitrile derivatives points towards the modulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) as potential anti-inflammatory mechanisms. nih.gov
Cannabinoid Receptor 1 (CB1): Research on indole-3-heterocycles has identified them as potent agonists of the CB1 receptor, suggesting this as another potential pharmacological target for this class of compounds. nih.gov
The validation of these targets often involves a combination of in vitro enzyme assays, cell-based assays, and in vivo animal models to confirm the mechanism of action and therapeutic potential.
Role as a Building Block in Complex Chemical Syntheses
(1H-indol-3-ylthio)acetonitrile serves as a valuable building block in organic synthesis, providing a scaffold that can be elaborated into more complex, biologically active molecules. The presence of multiple reactive sites—the indole nitrogen, the aromatic ring, and the nitrile group—allows for a variety of chemical transformations.
The thioether linkage introduces additional reactivity, making the compound suitable for reactions such as metal-catalyzed cross-couplings and thiol-ene click chemistry. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up pathways to a wide range of derivatives.
For example, the related indole-3-acetic acid has been prepared by the hydrolysis of indoleacetonitrile. orgsyn.org This demonstrates a common transformation where the acetonitrile moiety serves as a precursor to a carboxylic acid group, a common feature in many pharmaceuticals. The use of indole derivatives in multi-step syntheses of complex natural products and designed molecules is well-documented, highlighting the importance of such building blocks in modern organic synthesis.
Utilization in the Synthesis of Heterocyclic Scaffolds
The (1H-indol-3-ylthio)acetonitrile scaffold is not only a building block for functional group transformations but also a key starting material for the construction of more complex fused and spiro-fused heterocyclic systems. The inherent reactivity of the indole ring and the attached functional groups allows for a variety of cyclization strategies.
For instance, indole derivatives are used in the synthesis of:
Pyrido[3,2-e] actanaturae.runih.govtriazolo[4,3-a]pyrimidin-5(7H)-ones and Thiazoles: Through reactions of indole-containing pyrazole-1-carbothioamides with hydrazonoyl halides. nih.gov
Quinolines: A thiol-mediated three-step cascade reaction can convert indole-tethered ynones into functionalized quinolines. acs.org
3,4-dihydro-1H- nih.govoxazino[4,3-a]indoles: Synthesized from ethyl 1H-indole-2-carboxylates and activated glycerol (B35011) carbonate. nih.gov
Indole-fused indenes and thiophenes: Developed through multi-step protocols involving Suzuki-Miyaura coupling and acid-catalyzed Friedel-Crafts reactions.
Analytical Techniques and Characterization in Research of 1h Indol 3 Ylthio Acetonitrile
Spectroscopic Characterization
Spectroscopic techniques are fundamental in elucidating the structure of (1H-indol-3-ylthio)acetonitrile. By probing the interaction of the molecule with electromagnetic radiation, researchers can deduce information about its chemical bonds, functional groups, and the electronic environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of (1H-indol-3-ylthio)acetonitrile. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a wealth of information on the connectivity and chemical environment of each atom.
¹H and ¹³C NMR: The ¹H NMR spectrum of (1H-indol-3-ylthio)acetonitrile reveals distinct signals for each proton in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum shows signals for each unique carbon atom. For instance, in a related compound, 2-bromo-6-fluoro-1-methyl-3-(p-tolylthio)-1H-indole, the methyl protons appear as a singlet at 3.80 ppm, while the aromatic protons resonate between 6.91 and 7.51 ppm. rsc.org The ¹³C NMR spectrum of this analog shows the methyl carbon at 32.6 ppm and the aromatic carbons in the range of 96.4 to 161.4 ppm. rsc.org The chemical shifts in (1H-indol-3-ylthio)acetonitrile are expected to be in similar regions, with specific values depending on the exact substitution pattern. The chemical shifts of common laboratory solvents are often referenced to aid in the identification of impurity peaks in NMR spectra. illinois.edupitt.edusigmaaldrich.comwashington.edu
COSY, HSQC, and HMBC: Two-dimensional NMR techniques are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu This helps to establish the connectivity of adjacent protons, for example, within the indole (B1671886) ring system.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. emerypharma.comsdsu.educolumbia.edu This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.comsdsu.educolumbia.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, an HMBC experiment could show a correlation between the methylene (B1212753) protons of the acetonitrile (B52724) group and the C3 carbon of the indole ring, confirming the thioether linkage.
Mass Spectrometry (MS, HRMS, EIMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of (1H-indol-3-ylthio)acetonitrile.
MS and EIMS (Electron Ionization Mass Spectrometry): In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak (M+) reveals the molecular weight. The fragmentation pattern observed in the spectrum provides additional structural information. For the related compound indole-3-acetonitrile (B3204565), the molecular weight is 156.1839 g/mol . nist.gov
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula. For example, the HRMS data for 1-methyl-2-(p-tolyl)-3-(p-tolylthio)-1H-indole was calculated as C23H21NNaS+ [M+Na]+ with a theoretical value of 366.1287 and an experimental finding of 366.1292, confirming its elemental composition. rsc.org Similar precision would be expected for (1H-indol-3-ylthio)acetonitrile.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in (1H-indol-3-ylthio)acetonitrile by detecting the vibrational frequencies of its chemical bonds. A key feature in the IR spectrum of this compound is the nitrile (C≡N) stretching vibration, which typically appears around 2250 cm⁻¹. The N-H stretch of the indole ring is expected in the region of 3300-3500 cm⁻¹. The C-S stretching vibration, which is generally weak, appears in the fingerprint region. The IR spectrum of a related isonitrile-derivatized indole showed a strong dependence of the NC stretching frequency on the solvent environment. nih.gov The interaction of acetonitrile with surfaces has also been studied using IR spectroscopy, revealing shifts in the C≡N stretching frequency upon adsorption. temple.edu
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The indole chromophore in (1H-indol-3-ylthio)acetonitrile gives rise to characteristic absorption bands in the ultraviolet region. For a related compound, the UV spectrum in acetonitrile showed absorption bands at 240 nm and 280 nm, which are characteristic of the aromatic fragment. researchgate.net A bathochromic shift (a shift to longer wavelengths) was observed for these bands compared to the non-methylated derivative. researchgate.net The general absorbance range for acetonitrile as a solvent is in the near-ultraviolet region (200 nm - 400 nm). itwreagents.comsigmaaldrich.com
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides the most definitive structural information for (1H-indol-3-ylthio)acetonitrile by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique allows for the accurate measurement of bond lengths and angles.
Hydrogen Bonding and Supramolecular Interactions
The molecular structure of (1H-indol-3-ylthio)acetonitrile, featuring an indole ring and a nitrile group, allows for specific intermolecular interactions, primarily hydrogen bonding, which dictates its crystal packing and supramolecular architecture. The indole moiety contains an N-H group that acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) can serve as a hydrogen bond acceptor.
While specific crystallographic studies for (1H-indol-3-ylthio)acetonitrile are not widely published, research on closely related indole acetonitrile derivatives provides significant insight into its expected behavior. For instance, studies on substituted 2-(1H-indol-3-yl)acetonitriles reveal consistent hydrogen bonding patterns. In the crystal structures of 2-(4-methoxy-1H-indol-3-yl)acetonitrile and 2-(7-methyl-1H-indol-3-yl)acetonitrile, molecules are linked by N-H···N hydrogen bonds. nih.govnih.gov These interactions form C(7) chains, where the indole N-H of one molecule donates a hydrogen to the nitrile nitrogen of an adjacent molecule, creating a robust, chain-like supramolecular assembly. nih.govnih.gov
Table 1: Hydrogen Bonding Parameters in Analogous Indole Acetonitrile Compounds This table presents data from crystallographic studies of similar compounds, illustrating the typical hydrogen bonding motifs expected for (1H-indol-3-ylthio)acetonitrile.
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| 2-(4-Methoxy-1H-indol-3-yl)acetonitrile | N-H···N | Forms C(7) chains propagating in the direction. | nih.gov |
| 2-(7-Methyl-1H-indol-3-yl)acetonitrile | N-H···N | Links molecules into C(7) chains propagating along the biotage.com direction. | nih.gov |
Chromatographic Methods (TLC, HPLC-MS, Column Chromatography)
Chromatographic techniques are indispensable for the separation, purification, and analysis of (1H-indol-3-ylthio)acetonitrile from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC)
TLC is a fundamental technique used for monitoring the progress of reactions that synthesize (1H-indol-3-ylthio)acetonitrile and for preliminary separation analysis. For indole derivatives, normal-phase TLC on silica (B1680970) gel plates is common. biotage.com The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like dichloromethane (B109758) (DCM) and a polar solvent such as methanol (B129727) (MeOH) or acetonitrile (MeCN) is often employed. biotage.comsielc.com Studies comparing solvent systems for similar compounds show that DCM/acetonitrile blends can offer different selectivity compared to DCM/methanol, which can be advantageous for separating target compounds from impurities. biotage.com The retention factor (Rf) value, which is identical for a given compound in a specific solvent system, helps in identifying the compound and developing conditions for column chromatography. sielc.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful analytical tool for the identification and quantification of (1H-indol-3-ylthio)acetonitrile. Reverse-phase (RP) HPLC is the most common mode of separation. sielc.com Analytical methods often use C18 columns with a mobile phase consisting of a mixture of water and acetonitrile, typically with an acid modifier like formic acid or phosphoric acid to improve peak shape and ensure ionization for mass spectrometry. sielc.commassbank.eu For MS-compatible applications, volatile acids like formic acid are preferred. sielc.commassbank.eu
Table 2: Exemplary HPLC and MS Conditions for Analysis of Analogous Indole Acetonitriles
| Parameter | Condition | Compound Analyzed | Reference |
|---|---|---|---|
| Column | Reverse Phase (e.g., Newcrom R1, C18) | 1H-Indole-3-acetonitrile | sielc.com |
| Mobile Phase | Acetonitrile / Water with Phosphoric or Formic Acid | 1H-Indole-3-acetonitrile | sielc.com |
| Instrument | LC-ESI-QTOF | 2-(1H-indol-3-yl)acetonitrile | |
| Ionization Mode | Positive ESI | 2-(1H-indol-3-yl)acetonitrile | |
| Precursor Ion [M+H]+ | m/z 157.0765 | 2-(1H-indol-3-yl)acetonitrile | |
| Major Fragment Ions | m/z 130.0683, 117.0606 | 2-(1H-indol-3-yl)acetonitrile |
Column Chromatography
For the purification of (1H-indol-3-ylthio)acetonitrile on a preparative scale, column chromatography is the standard method. The conditions are typically developed based on prior TLC analysis.
Normal-Phase Chromatography: Silica gel is the most common stationary phase. The eluent system, often a gradient of a polar solvent in a non-polar solvent (e.g., acetonitrile in dichloromethane), is used to separate the compound from starting materials and by-products. biotage.comsielc.com Acetonitrile is sometimes favored over methanol as the polar component because it is aprotic and can lead to more transferable results from TLC to flash chromatography. sielc.com
Reverse-Phase Chromatography: HPLC methods can be scaled up to preparative separations for high-purity isolation. sielc.com This involves using larger columns and higher flow rates with the same mobile phase conditions (e.g., acetonitrile/water) established during analytical HPLC.
The selection between normal-phase and reverse-phase chromatography depends on the polarity of the target compound and the impurities that need to be removed.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing (1H-indol-3-ylthio)acetonitrile and its derivatives. Traditional multi-step syntheses often suffer from drawbacks such as limited scope and the use of harsh reagents. nih.gov Modern synthetic chemistry is moving towards greener and more economical processes.
Key areas for development include:
Catalytic Approaches : The use of base-catalyzed methods, employing simple and accessible catalysts like piperidine (B6355638) or L-proline, is an effective strategy for creating 3-substituted indoles. rsc.org Research into novel heterogeneous catalysts, such as alkaline-functionalized chitosan (B1678972) or solid acids like Indion Ina 225H resin, offers advantages like easy separation and reusability, aligning with green chemistry principles. openmedicinalchemistryjournal.com
Multi-Component Reactions (MCRs) : One-pot, three-component reactions involving an indole (B1671886), an aldehyde, and an active methylene (B1212753) compound (like malononitrile) are highly efficient and atom-economical for generating diverse indole derivatives. rsc.orgresearchgate.net
Metal-Free Synthesis : Developing synthetic routes that avoid heavy metal catalysts is a significant goal. nih.gov For instance, methods using elemental sulfur and a Brønsted acid promoter in solvents like DMF have shown success in creating related thieno[2,3-b]indoles. nih.gov
Novel Activation Strategies : Innovative methods, such as the activation of inert nitroalkane precursors to form indole acetonitriles, demonstrate the potential for creative workarounds to synthetic challenges. mdpi.com
Table 1: Comparison of Synthetic Strategies for Indole Derivatives
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional Methods | Often involve multi-step processes with stoichiometric reagents. | Well-established protocols. | Low atom economy, harsh conditions, waste generation. |
| Catalytic Methods | Use of acid, base, or metal catalysts to promote reactions. rsc.org | Higher efficiency, milder conditions, potential for enantioselectivity. acs.org | Catalyst cost, toxicity (especially heavy metals), and removal. |
| Multi-Component Reactions | Combining three or more reactants in a single step to form a complex product. rsc.org | High efficiency, atom economy, rapid generation of chemical diversity. | Optimization can be complex; limited by reactant compatibility. |
| Green Chemistry Routes | Employing sustainable approaches like visible light irradiation, reusable solid acid catalysts, or solvent-free conditions. openmedicinalchemistryjournal.com | Environmentally friendly, reduced waste, improved safety, often lower cost. | May require specialized equipment or longer reaction times. |
Advanced Pharmacological Profiling and Preclinical Studies
While direct pharmacological data on (1H-indol-3-ylthio)acetonitrile is limited, research on closely related indole-3-acetonitrile (B3204565) (IAN) derivatives provides a strong basis for future preclinical investigation. The indole nucleus is a cornerstone of many compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. openmedicinalchemistryjournal.comnih.gov
Future studies should aim for a comprehensive pharmacological profile, focusing on:
Antiviral Activity : 3-Indoleacetonitrile (B1196911) has demonstrated broad-spectrum antiviral activity against viruses such as HSV-1, VSV, and even SARS-CoV-2 in both in vitro and in vivo models. nih.gov This suggests that (1H-indol-3-ylthio)acetonitrile should be screened for similar or enhanced antiviral efficacy.
Anti-inflammatory Effects : Analogs of arvelexin, which are indolyl-3-acetonitrile derivatives, have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in cell models. nih.gov The anti-inflammatory potential of the title compound warrants thorough investigation.
Anticancer Properties : IAN has been found to reduce the cellular viability of neuroblastoma cells, hinting at a potential role in cancer therapy. nih.gov Given that many indole derivatives exhibit anticancer activity through mechanisms like apoptosis induction or cell cycle arrest, this is a critical area for exploration. rsc.org
Table 2: Summary of Preclinical Findings for Related Indole Acetonitrile (B52724) Derivatives
| Compound Family | Biological Activity | Model System | Key Findings |
|---|---|---|---|
| 3-Indoleacetonitrile | Broad-spectrum antiviral | In vitro (Vero E6 cells), in vivo (mouse model) | Effective against HSV-1, VSV, and SARS-CoV-2. nih.gov |
| Indolyl-3-acetonitrile analogs | Anti-inflammatory | LPS-induced RAW 264.7 cells | Potent inhibition of nitric oxide (NO) and PGE2 production. nih.gov |
| Indole-3-acetonitrile (IAN) | Anticancer | SH-SY5Y neuroblastoma cells | Reduced cellular viability at high concentrations. nih.gov |
| Furanyl/Thiophenyl-indole derivatives | Anticancer (Tubulin inhibition) | NCI60 human cancer cell lines | Induced G2/M cell cycle arrest and apoptosis. rsc.org |
Exploration of New Biological Targets and Therapeutic Applications
Identifying the specific molecular targets of (1H-indol-3-ylthio)acetonitrile is crucial for understanding its mechanism of action and unlocking new therapeutic applications. The structural similarity to other bioactive indoles provides several promising starting points.
Potential targets and mechanisms for investigation include:
Modulation of Immune Pathways : Research on 3-indoleacetonitrile has shown that its antiviral effect may be mediated by promoting the host interferon signaling pathway and inhibiting autophagic flux. nih.gov A key interaction identified was the inhibition of the association between the MAVS protein and the autophagy receptor SQSTM1, leading to increased MAVS levels. nih.gov
Tubulin Polymerization : Many anticancer indole derivatives function by inhibiting tubulin polymerization, binding at sites like the colchicine (B1669291) binding site, which leads to cell cycle arrest and apoptosis. rsc.org This is a primary target to investigate for (1H-indol-3-ylthio)acetonitrile.
Neurotransmitter Pathways : The discovery that IAN can be produced by human cancer cells and may influence serotonin (B10506) and dopamine (B1211576) pathways opens a novel research direction. nih.govnih.gov Exploring the compound's effect on these neurotransmitter systems could reveal applications in neuro-oncology or neurodegenerative diseases. researchgate.net
Table 3: Potential Molecular Targets for (1H-indol-3-ylthio)acetonitrile Analogs
| Target | Associated Disease/Process | Potential Mechanism |
|---|---|---|
| MAVS Protein / Interferon Pathway | Viral Infections | Upregulation of antiviral signaling. nih.gov |
| Tubulin | Cancer | Inhibition of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. rsc.org |
| Serotonin & Dopamine Pathways | Cancer, Neurological Disorders | Modulation of neurotransmitter metabolism, affecting cell viability. nih.govnih.gov |
| Pro-inflammatory Enzymes (e.g., iNOS, COX-2) | Inflammation | Downregulation of inflammatory mediators like NO and PGE2. nih.gov |
Computational Design and Optimization of Novel Analogs
In silico techniques are indispensable tools for accelerating drug discovery by predicting the properties of novel molecules before their synthesis. Future research on (1H-indol-3-ylthio)acetonitrile will heavily rely on computational chemistry to design and optimize new analogs with enhanced potency and specificity.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies can build mathematical models that correlate the structural features (molecular descriptors) of indole derivatives with their biological activity. nih.gov This allows for the prediction of the efficacy of new designs.
Molecular Docking : This technique can simulate the binding of (1H-indol-3-ylthio)acetonitrile and its analogs to the active sites of potential protein targets, such as the colchicine-binding site of tubulin. rsc.org These simulations provide insights into binding affinity and orientation, guiding the rational design of more potent inhibitors.
Pharmacokinetic Profiling (ADME) : Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogs, helping to identify candidates with favorable drug-like profiles suitable for oral administration. rsc.org
Table 4: Computational Approaches for Analog Design
| Technique | Application | Example |
|---|---|---|
| QSAR | Predict biological activity based on chemical structure. | Correlating electronic and topological descriptors with antibacterial activity of indole derivatives. nih.gov |
| Molecular Docking | Predict binding mode and affinity to a biological target. | Simulating the binding of indole derivatives to the colchicine site of tubulin to guide synthesis. rsc.org |
| ADME Prediction | Assess drug-like properties (e.g., solubility, permeability). | Calculating molecular descriptors to ensure potential drug candidates have favorable pharmacokinetic profiles. rsc.org |
Integration of (1H-indol-3-ylthio)acetonitrile into Materials Science and other Fields
Beyond pharmacology, the unique electronic properties of the indole ring suggest that (1H-indol-3-ylthio)acetonitrile and its derivatives could have significant applications in materials science. Structurally related thiophene-fused indoles (thienoindoles) are noted as important π-extended electron-rich systems. nih.gov
Future research should explore:
Organic Electronics : Thienoindole derivatives have been successfully used in designing molecules for photosensitive and photovoltaic devices, including organic solar cells. nih.govopenmedicinalchemistryjournal.comrsc.org The electron-rich nature of the (1H-indol-3-ylthio)acetonitrile scaffold makes it a candidate for similar applications.
Optoelectronic Devices : Acetonitrile derivatives, particularly those capable of forming fluorophores, have shown potential as luminogens in Organic Light-Emitting Diodes (OLEDs) for display technology.
Functional Dyes : The core structure is present in functionalized organic dyes that act as effective photosensitizers for photothermal and photodynamic therapies. nih.gov
Table 5: Potential Applications in Materials Science and Other Fields
| Field | Potential Application | Underlying Property |
|---|---|---|
| Organic Electronics | Components in organic solar cells and photovoltaic devices. nih.govopenmedicinalchemistryjournal.com | π-extended electron-rich system. nih.gov |
| Optoelectronics | Luminogens for Organic Light-Emitting Diodes (OLEDs). | Fluorophoric potential of the acetonitrile derivative structure. |
| Photomedicine | Photosensitizers for photothermal/photodynamic therapy. nih.gov | Ability to form functionalized organic dyes. |
| Agrochemicals | Plant growth regulators. | The related compound Indole-3-acetic acid is a primary plant hormone (auxin). wikipedia.org |
Q & A
Q. What experimental approaches are recommended for synthesizing Acetonitrile, (1H-indol-3-ylthio)- and confirming its structural identity?
Synthesis typically involves coupling reactions between indole derivatives and acetonitrile-containing precursors. For structural confirmation:
- X-ray crystallography is critical for resolving bond angles and spatial arrangements, as demonstrated in related indole-acetonitrile derivatives (e.g., 2-(4-methoxy-1H-indol-3-yl)acetonitrile, resolved with an R factor of 0.088) .
- NMR spectroscopy (¹H/¹³C) and FT-IR validate functional groups (e.g., C≡N stretch at ~2250 cm⁻¹).
- Mass spectrometry confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
Q. How does the solubility of Acetonitrile, (1H-indol-3-ylthio)- vary in aqueous-organic solvent systems, and what extraction methods apply?
- Acetonitrile is generally miscible with water, but phase separation can occur under specific conditions (e.g., salt-out effects, low temperatures). For extraction:
Advanced Research Questions
Q. How can a Design of Experiments (DoE) framework optimize chromatographic separation of Acetonitrile, (1H-indol-3-ylthio)-?
Key variables include acetonitrile content , pH , flow rate , and column temperature . A full factorial design (2⁴ with center points) efficiently maps interactions:
-
Example parameters (from HPLC optimization studies):
Factor Range Optimal Value Acetonitrile (%) 60–80% 75% pH 3.5–5.5 4.4 Flow rate (mL/min) 0.8–1.2 1.0 Column temperature (°C) 25–45 35 -
Response metrics : Retention time, peak asymmetry, and theoretical plates. Software tools like Minitab streamline interaction analysis .
Q. How should researchers resolve contradictory data in stability studies or analytical reproducibility?
- Robustness testing : Use a two-level factorial design to assess variable sensitivity (e.g., pH ±0.2, acetonitrile ±2%). Non-significant factors (p > 0.05) indicate method robustness .
- Degradation pathway analysis : Stress testing (e.g., thermal, oxidative) coupled with LC-MS/MS identifies degradation products. For example, acetonitrile-based protein precipitation minimizes matrix interference in stability assays .
Q. What methodologies are effective for characterizing degradation pathways under stress conditions?
- Forced degradation studies :
- Acid/Base Hydrolysis : Use 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative Stress : 3% H₂O₂ at 25°C for 6 hours.
- Photolytic Stability : Expose to UV light (ICH Q1B guidelines).
- Analytical workflow :
Data Contradiction Analysis
Q. How to address discrepancies in chromatographic retention times across laboratories?
- Standardize mobile phase preparation : Use volumetric mixing (not gravimetric) for acetonitrile-water ratios.
- Column batch variability : Test columns from multiple manufacturers (e.g., C18 vs. HILIC phases).
- Inter-laboratory calibration : Share reference standards (e.g., NIST-certified acetonitrile) and validate using a central protocol .
Q. Why might solubility predictions for Acetonitrile, (1H-indol-3-ylthio)- conflict with experimental data?
- Limitations of computational models : QSPR (Quantitative Structure-Property Relationship) tools may overlook solvent-solute hydrogen bonding in polar solvents like acetonitrile.
- Experimental validation : Perform phase diagrams under controlled conditions (e.g., temperature, ionic strength) to reconcile predictions .
Methodological Best Practices
Q. What quality control steps ensure reproducibility in synthetic batches?
- In-process monitoring : Track reaction progress via TLC (Rf ≈0.5 in 7:3 hexane:ethyl acetate).
- Purity thresholds : Require ≥95% purity (HPLC-UV, 254 nm) before scaling up.
- Batch documentation : Log parameters (e.g., reaction time, catalyst load) in electronic lab notebooks.
Q. How to validate analytical methods for quantifying trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
